N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with a benzoimidazole moiety at position 2 and a 3-fluorophenyl group at position 6.
Properties
CAS No. |
1202619-51-9 |
|---|---|
Molecular Formula |
C19H13FN6 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C19H13FN6/c20-13-4-1-3-12(9-13)15-5-2-8-26-18(15)24-19(25-26)23-14-6-7-16-17(10-14)22-11-21-16/h1-11H,(H,21,22)(H,23,25) |
InChI Key |
ZXQGMVRJHKYXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)NC4=CC5=C(C=C4)N=CN5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur . Industrial production methods may scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural differentiators are the benzoimidazole and 3-fluorophenyl groups. Below is a comparison with similar triazolo/triazolopyrimidine derivatives:
- Benzoimidazole vs.
- Fluorophenyl Position : The meta-fluorine in the target compound may reduce steric hindrance compared to para-substituted analogs (e.g., CAS 1397287-74-9 in ), which could influence receptor selectivity .
Antiparasitic Activity (Plasmodium falciparum)
Triazolopyrimidines in exhibit potent antiplasmodial activity, with IC₅₀ values in the nanomolar range. Compound 94 (56% yield) showed enhanced solubility due to its dimethylamino group, which may correlate with improved bioavailability compared to the target compound’s fluorophenyl-benzoimidazole system .
Anti-inflammatory Potential
highlights triazolopyridine derivatives with azetidinyl groups as candidates for treating respiratory diseases. The target’s 3-fluorophenyl group may confer similar anti-inflammatory properties, though its benzoimidazole moiety could redirect selectivity toward other targets (e.g., kinases) .
Commercial and Research Viability
- Cost and Availability : Triazole derivatives in are priced at $28–$410/g, depending on complexity. The target compound’s synthesis (if requiring costly intermediates like benzoimidazole) may face scalability challenges compared to simpler analogs .
- Patent Landscape: indicates active research into triazolopyridines for therapeutic use, suggesting the target compound could be a candidate for intellectual property protection if novel in structure or application .
Biological Activity
N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzimidazole moiety fused to a triazolo-pyridine framework. The presence of a fluorinated phenyl group is expected to enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacological properties .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the triazolo-pyridine framework have been shown to inhibit various cancer cell lines. In particular, studies have demonstrated that compounds with modifications at specific positions on the triazole ring can enhance cytotoxicity against cancer cells .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 8-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | Structure | Anticancer |
| N-(1H-benzimidazol-2-yl)-4-methyl-[1,2,4]triazole | Structure | Anticancer |
| 7-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b]quinoxaline | Structure | Anti-inflammatory |
Antiviral Activity
The antiviral potential of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is also notable. Similar compounds have been reported to exhibit inhibitory effects on viral replication by targeting specific viral enzymes . For example, some triazole derivatives have shown promising results in inhibiting reverse transcriptase activity in vitro .
The biological activity of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cancer progression and viral replication.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways.
- Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of derivatives related to N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine revealed that structural modifications significantly affected biological activity. For instance, altering substituents on the triazole ring led to variations in anticancer efficacy against various cell lines .
Another research effort highlighted the compound's potential as an antiviral agent. The study demonstrated that certain derivatives inhibited viral replication more effectively than standard antiviral drugs at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
